REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]([NH:7][CH2:8][CH2:9][CH3:10])=[CH2:6].Cl[C:13](=[CH2:16])[C:14]#N.C([N:19](CC)CC)C>C(#N)C>[CH2:10]([C:9]1[CH:3]=[CH:4][C:5]([C:6]#[N:19])=[N:7][CH:8]=1)[CH2:14][CH2:13][CH3:16]
|
Name
|
1-dimethylamino-1-aza-3-n-butyl-1,3-butadiene
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=C)NCCC)C
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The batch is stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in dioxane
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
ADDITION
|
Details
|
gaseous HCl is introduced
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between CH2Cl2 and 1N NaHCO3
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
distilled under a high vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |